5-Bromo vs 5-Chloro: Direct head-to-head GPR40 agonist potency advantage
In a functional calcium flux assay measuring GPR40 activation, the target compound 3-(5-bromo-2-methoxyphenyl)pentanoic acid exhibited an EC50 of 32 nM [1]. Under identical assay conditions, the closest analog 3-(5-chloro-2-methoxyphenyl)pentanoic acid (bromo replaced with chloro) showed an EC50 of 120 nM [1]. The bromo derivative is 3.75-fold more potent than the chloro analog.
| Evidence Dimension | GPR40 agonist potency (EC50) |
|---|---|
| Target Compound Data | 32 nM |
| Comparator Or Baseline | 3-(5-Chloro-2-methoxyphenyl)pentanoic acid: 120 nM |
| Quantified Difference | 3.75-fold higher potency for bromo compound |
| Conditions | Calcium flux assay in HEK293 cells stably expressing human GPR40; 37°C; 60 min incubation; n=3 independent replicates |
Why This Matters
For procurement targeting GPR40-related metabolic research, selecting the bromo over the chloro analog provides a nearly 4-fold increase in potency without changing the synthetic scaffold.
- [1] Patent WO2010138458A1. Substituted pentanoic acids as GPR40 agonists (Example 17, Table 2). Applicant: Amgen Inc. Published 2010-12-02. View Source
